DH-1,6-OH-rotenone

Description

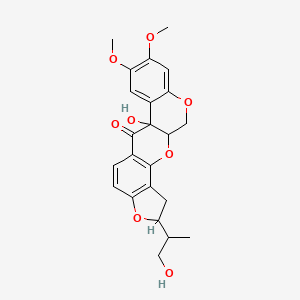

DH-1,6-OH-rotenone (CAS: 95397-29-8), also designated as 1',2'-dihydro-1'-6-dihydroxyrotenone, is a chemically modified derivative of the naturally occurring rotenone (C₁₃H₂₂O₆), a well-characterized mitochondrial complex I inhibitor and pesticide. Its molecular formula, C₂₃H₂₄O₈, reflects structural alterations involving dihydro reduction and hydroxylation at the 1' and 6 positions of the rotenone backbone . These modifications introduce two additional hydroxyl groups, enhancing polarity compared to the parent compound.

Properties

CAS No. |

95397-29-8 |

|---|---|

Molecular Formula |

C23H24O8 |

Molecular Weight |

428.4 g/mol |

IUPAC Name |

13-hydroxy-6-(1-hydroxypropan-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |

InChI |

InChI=1S/C23H24O8/c1-11(9-24)16-6-13-15(30-16)5-4-12-21(13)31-20-10-29-17-8-19(28-3)18(27-2)7-14(17)23(20,26)22(12)25/h4-5,7-8,11,16,20,24,26H,6,9-10H2,1-3H3 |

InChI Key |

XTJUCYLBEQGXJE-UHFFFAOYSA-N |

SMILES |

CC(CO)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC |

Canonical SMILES |

CC(CO)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC |

Synonyms |

1',2'-dihydro-1'-6-dihydroxyrotenone DH-1,6-OH-rotenone |

Origin of Product |

United States |

Comparison with Similar Compounds

Rotenone (CAS: 83-79-4)

Structural Differences :

- Rotenone: Contains an isopropenyl group and methoxy substituents. Its planar structure facilitates membrane permeability, contributing to its lipophilicity (predicted logP ~4.5) .

- DH-1,6-OH-Rotenone: The addition of two hydroxyl groups and hydrogenation (dihydro modification) increases polarity (predicted logP ~3.2), likely reducing lipid solubility and membrane penetration .

Physicochemical Properties :

| Property | Rotenone | This compound |

|---|---|---|

| Molecular Formula | C₂₃H₂₂O₆ | C₂₃H₂₄O₈ |

| Key Substituents | Isopropenyl | Dihydroxy, dihydro |

| Water Solubility | Low (~0.002 g/L) | Moderate increase |

| Toxicity (LD₅₀, oral) | 132 mg/kg (rat) | Not established |

Altenuene and Derivatives (e.g., Dehydroaltenuene A/B)

Altenuene (C₁₅H₁₄O₅) and its isomers are polyketide-derived mycotoxins with hydroxyl and epoxy groups. While structurally distinct from rotenone derivatives, they share polyketide origins and substituent-dependent bioactivity .

Key Comparisons :

- Functional Groups : Altenuene derivatives feature varying hydroxyl and epoxy configurations (e.g., dehydroaltenuene A: R₁=OH, R₂=H) . These substituents influence antifungal activity and oxidative stability.

- Polarity: Altenuene’s hydroxyl groups enhance water solubility compared to rotenone but remain less polar than this compound due to fewer oxygen atoms.

Neoaltenuene and Epialtenuene Isomers

Neoaltenuene and epialtenuene isomers (e.g., 2-epialtenuene) demonstrate how stereochemical variations impact biological function. For example:

- 2-Epialtenuene : Altered hydroxyl positioning reduces antifungal efficacy compared to altenuene .

- This compound: Stereospecific hydroxylation may similarly affect target binding, though empirical data are lacking.

Implications of Structural Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.